molecular formula C18H19NO5S B2937600 Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate CAS No. 868676-83-9

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate

Cat. No.: B2937600
CAS No.: 868676-83-9
M. Wt: 361.41
InChI Key: UAUQJIUODVGSRS-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate is an organic compound with the molecular formula C18H19NO5S and a molecular weight of 361.41 g/mol. This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and a phenylsulfonyl-propanamido substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-aminobenzoic acid with 3-(phenylsulfonyl)propanoic acid to form the amide bond. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The resulting amide is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate is used in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoate moiety can also interact with cellular receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with similar structural features but lacking the phenylsulfonyl-propanamido substituent.

    Phenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents on the aromatic ring.

Uniqueness

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate is unique due to the combination of its ester, amide, and sulfonyl functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 4-[3-(benzenesulfonyl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-2-24-18(21)14-8-10-15(11-9-14)19-17(20)12-13-25(22,23)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUQJIUODVGSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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